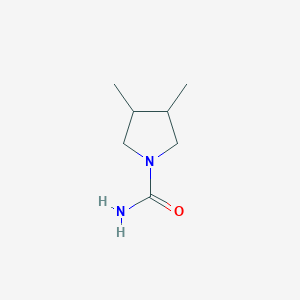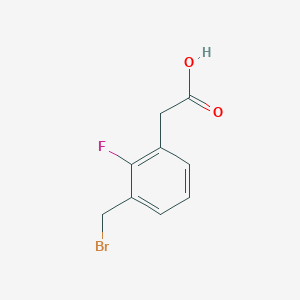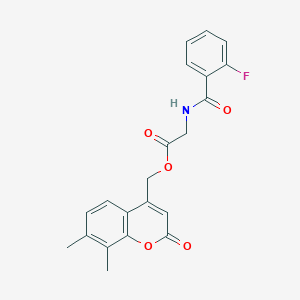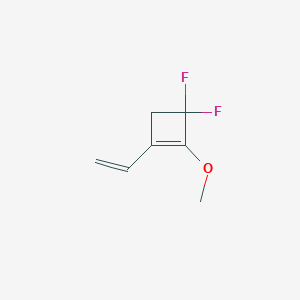
3,3-Difluoro-2-methoxy-1-vinylcyclobutene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-2-methoxy-1-vinylcyclobutene is an organic compound characterized by the presence of a cyclobutene ring substituted with difluoromethyl, methoxy, and vinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-methoxy-1-vinylcyclobutene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclobutene Ring: The cyclobutene ring can be synthesized through a cycloaddition reaction involving suitable dienes and dienophiles under controlled conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as difluorocarbene precursors or difluoromethyl halides under appropriate conditions (4).
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methanol or methoxide ions.
Vinylation: The vinyl group can be introduced through a Heck reaction or other suitable vinylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3,3-Difluoro-2-methoxy-1-vinylcyclobutene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or difluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Methanol, methoxide ions, and other nucleophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclobutene derivatives.
科学的研究の応用
3,3-Difluoro-2-methoxy-1-vinylcyclobutene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,3-Difluoro-2-methoxy-1-vinylcyclobutene involves its interactions with molecular targets and pathways. The difluoromethyl and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The vinyl group can participate in conjugation and electron delocalization, affecting the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
3,3-Difluoro-2-methoxy-1-cyclobutene: Lacks the vinyl group, resulting in different reactivity and applications.
3,3-Difluoro-1-vinylcyclobutene:
2-Methoxy-1-vinylcyclobutene: Lacks the difluoromethyl group, leading to different chemical behavior and applications.
Uniqueness
3,3-Difluoro-2-methoxy-1-vinylcyclobutene is unique due to the combination of difluoromethyl, methoxy, and vinyl groups on the cyclobutene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
特性
分子式 |
C7H8F2O |
|---|---|
分子量 |
146.13 g/mol |
IUPAC名 |
1-ethenyl-3,3-difluoro-2-methoxycyclobutene |
InChI |
InChI=1S/C7H8F2O/c1-3-5-4-7(8,9)6(5)10-2/h3H,1,4H2,2H3 |
InChIキー |
WSIIUYXCMGXDDM-UHFFFAOYSA-N |
正規SMILES |
COC1=C(CC1(F)F)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


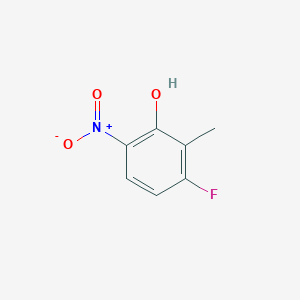
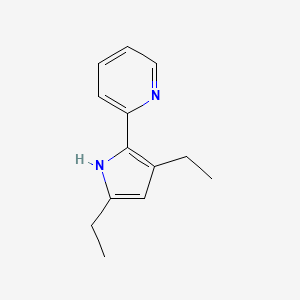

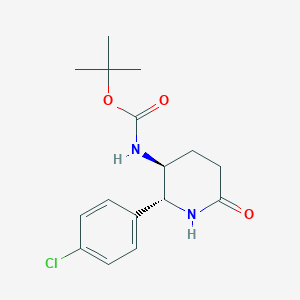
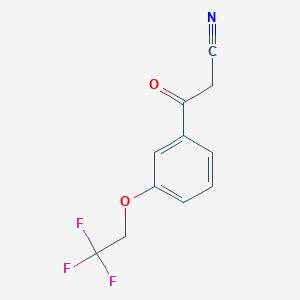
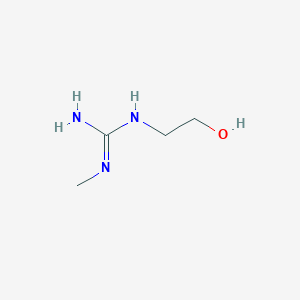
![7-Iodo-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15203835.png)
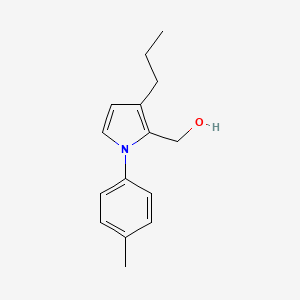
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)
